![molecular formula C7H4BrN3O2 B1525236 3-Brom-5-nitro-1H-pyrrolo[2,3-b]pyridin CAS No. 1190309-83-1](/img/structure/B1525236.png)
3-Brom-5-nitro-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hemmer des Fibroblastenwachstumsfaktors
1H-Pyrrolo[2,3-b]pyridin-Derivate, darunter 3-Brom-5-nitro-1H-pyrrolo[2,3-b]pyridin, haben sich als wirksam gegen FGFR1, 2 und 3 erwiesen . Diese Verbindungen können die Proliferation von Brustkrebszellen 4T1 hemmen und Apoptose induzieren . Sie hemmen auch signifikant die Migration und Invasion von 4T1-Zellen .
Krebstherapie
Die abnormale Aktivierung des FGFR-Signalwegs spielt eine wesentliche Rolle bei verschiedenen Arten von Tumoren . Daher stellt die gezielte Ansteuerung von FGFRs eine attraktive Strategie für die Krebstherapie dar . 1H-Pyrrolo[2,3-b]pyridin-Derivate werden als Klasse von FGFR-gerichteten Verbindungen mit Entwicklungsperspektiven entwickelt .
Synthese von Cdc7-Kinase-Hemmern
5-Nitro-1H-pyrrolo[2,3-b]pyridin, eine Verbindung, die eng mit this compound verwandt ist, wird bei der Synthese von Cdc7-Kinase-Hemmern verwendet . Diese Hemmer werden als neuartige Krebstherapie untersucht .
Synthese von 4-Anilinochinazolinen
5-Nitro-1H-pyrrolo[2,3-b]pyridin ist auch ein Zwischenprodukt bei der Synthese von 4-Anilinochinazolinen . Diese Verbindungen sind potenzielle Antikrebsmittel .
5. Synthese von Azaindol-basierten Proteinkinase-Hemmern 5-Brom-1H-pyrrolo[2,3-b]pyridin, eine weitere Verbindung, die eng mit this compound verwandt ist, wird zur Synthese von Azaindol-basierten Proteinkinase-Hemmern verwendet .
Antiproliferative Aktivität gegen Hep3B-Zellen
1H-Pyrrolo[2,3-b]pyridin-Derivate wurden als FGFR4-Hemmer mit potenter antiproliferativer Aktivität gegen Hep3B-Zellen entwickelt .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as mixed lineage kinase 3 (MLK3), which is involved in cellular signaling pathways . The compound binds to the active site of MLK3, inhibiting its activity and thereby affecting downstream signaling processes. Additionally, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine interacts with other proteins and biomolecules, potentially altering their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell growth and survival . Furthermore, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity and altering their function . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of MLK3 and FGFR signaling pathways by 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine leads to downstream effects on cellular processes such as proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall biological effects.
Transport and Distribution
The transport and distribution of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can enhance its interactions with target enzymes and proteins, contributing to its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSTNNKVGMXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)


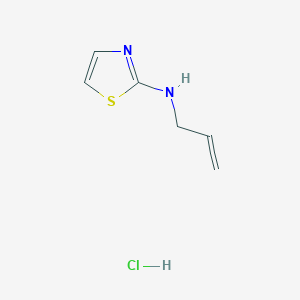
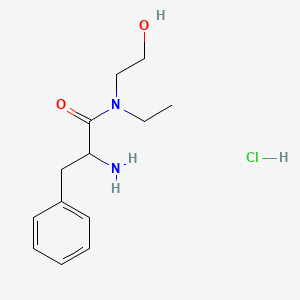
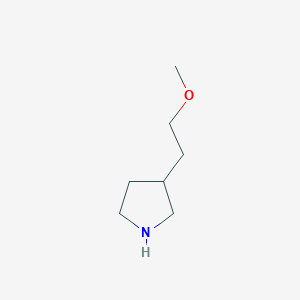
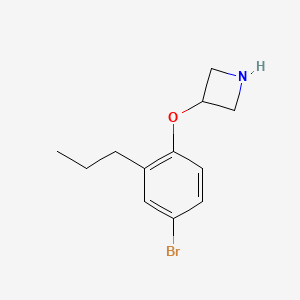


![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)
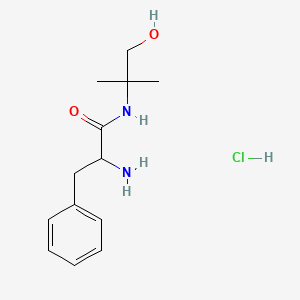
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)
